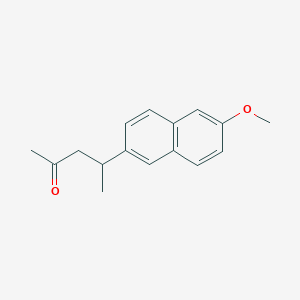

4-(6-Methoxynaphthalen-2-yl)pentan-2-one

カタログ番号:

B15468846

CAS番号:

56600-70-5

分子量:

242.31 g/mol

InChIキー:

GWEUXEZTZJVUTQ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

4-(6-Methoxynaphthalen-2-yl)pentan-2-one is a ketone derivative featuring a methoxynaphthalene moiety attached to a pentan-2-one backbone.

特性

CAS番号 |

56600-70-5 |

|---|---|

分子式 |

C16H18O2 |

分子量 |

242.31 g/mol |

IUPAC名 |

4-(6-methoxynaphthalen-2-yl)pentan-2-one |

InChI |

InChI=1S/C16H18O2/c1-11(8-12(2)17)13-4-5-15-10-16(18-3)7-6-14(15)9-13/h4-7,9-11H,8H2,1-3H3 |

InChIキー |

GWEUXEZTZJVUTQ-UHFFFAOYSA-N |

正規SMILES |

CC(CC(=O)C)C1=CC2=C(C=C1)C=C(C=C2)OC |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs with Methoxynaphthalene Moieties

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

- Structure: Replaces the pentan-2-one chain with a morpholine-substituted propanone.

- Its crystal structure was resolved using SHELX software .

(E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one

- Structure: Contains a conjugated enone system (C=C-O) instead of a saturated pentanone.

- Synthesis : Used as a precursor in cyclooligomerization reactions, yielding cyclopentyl derivatives (e.g., 1-(2-(6-methoxynaphthalen-2-yl)cyclopentyl)ethan-1-one) with 34–39% isolated yields .

- Application : Demonstrates the reactivity of α,β-unsaturated ketones in forming cyclic structures, contrasting with the stability of saturated ketones like the target compound.

5-(6-Methoxynaphthalen-2-yl)-1-aryl-pentan-3-one Derivatives

- Structure : Pentan-3-one backbone with aryl substitutions.

- Activity : Evaluated as antidiabetic agents, highlighting the pharmacological versatility of methoxynaphthalene-ketone hybrids .

- Comparison : The position of the ketone group (C3 vs. C2) and aryl substituents influence bioactivity and metabolic stability.

Pentan-2-one Derivatives with Aromatic Substituents

4-Methyl-1-phenyl-2-pentanone

- Structure: Features a phenyl group and methyl branch on the pentanone chain.

- Properties : Molecular weight 176.25 g/mol; used in fragrances (FEMA 2740). Its branched structure reduces volatility compared to linear analogs .

4-(4-Methylphenyl)pentan-2-one

- Structure : Para-methylphenyl substituent on pentan-2-one.

- Properties: Molecular weight 176.26 g/mol; known as "Curcumon," used in synthetic chemistry .

- Key Difference : The electron-donating methyl group on the aromatic ring may alter reactivity in electrophilic substitutions compared to the methoxy group in the target compound.

Functional Group Variations in Pentan-2-one Scaffold

4-(Furan-2-ylmethylsulfanyl)pentan-2-one

- Structure : Incorporates a furan-thioether group.

- Properties : Boiling point 288.6°C, density 1.086 g/cm³; used in flavor/fragrance industries for its sulfur-aromatic profile .

- Comparison : The furan and sulfur groups impart distinct olfactory characteristics, unlike the methoxynaphthalene’s planar aromatic system.

3-(3,4-Dimethoxyphenyl)pentan-2-one

- Structure : Dimethoxyphenyl substituent on pentan-2-one.

- Properties : Molecular weight 222.28 g/mol; serves as a pharmaceutical intermediate .

4-(Methylthio)-2-pentanone

Q & A

Q. Basic

- FT-IR : Identify the ketone C=O stretch (~1710–1740 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹). Aromatic C-H bending (700–900 cm⁻¹) confirms naphthalene substitution .

- ¹H/¹³C NMR : Key signals include the methyl ketone proton (δ ~2.1 ppm, singlet) and methoxy group (δ ~3.8 ppm). Aromatic protons split into distinct multiplet patterns (δ 6.8–8.2 ppm) .

- Mass spectrometry (HRMS) : Look for the molecular ion peak [M+H]⁺ at m/z 255.1 and fragmentation patterns reflecting methoxynaphthalene loss .

How can researchers resolve contradictions in biological activity data observed across different experimental models for this compound?

Advanced

Discrepancies in activity (e.g., variable enzyme inhibition or cytotoxicity) may arise from:

- Metabolic divergence : Species-specific cytochrome P450 metabolism alters bioactive intermediates . Use isotopic labeling (¹⁴C) and HPLC-MS to track metabolic fate in different models .

- Experimental design : Standardize cell viability assays (e.g., MTT vs. ATP-based) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Data normalization : Apply multivariate analysis (e.g., PCA) to isolate compound-specific effects from batch variability .

What computational chemistry approaches are suitable for predicting the reactivity of 4-(6-Methoxynaphthalen-2-yl)pentan-2-one in nucleophilic addition reactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the ketone carbonyl is the primary target for nucleophilic attack (LUMO energy ~−1.8 eV) .

- Molecular dynamics simulations : Model solvent effects (e.g., acetone vs. water) on reaction kinetics using software like Gaussian or ORCA .

- Transition state analysis : Identify steric hindrance from the methoxynaphthalene group using QM/MM hybrid methods .

What methodological considerations are critical when employing single-crystal X-ray diffraction with SHELXL for structural elucidation of this compound?

Q. Advanced

- Data quality : Ensure a data-to-parameter ratio >10:1 and Rint <0.05 to refine positional and thermal parameters accurately .

- Hydrogen handling : Use riding models for H-atoms but refine methoxy and ketone groups with distance restraints (DFIX in SHELXL) .

- Twinned crystals : For non-merohedral twinning, apply the TWIN/BASF commands in SHELXL and validate with the Flack parameter (<0.1 for enantiopure structures) .

How can researchers design experiments to investigate the metabolic fate of 4-(6-Methoxynaphthalen-2-yl)pentan-2-one in mammalian systems?

Q. Advanced

- In vitro models : Use liver microsomes (human vs. murine) to identify phase I metabolites (oxidation at the pentanone chain) via LC-QTOF-MS .

- Isotope tracing : Synthesize a deuterated analog (e.g., d₃ at the methyl ketone) to track hydroxylation and glucuronidation pathways .

- Enzyme inhibition assays : Test CYP3A4/2D6 isoform-specific activity using fluorescent substrates (e.g., dibenzylfluorescein) .

What safety protocols should be implemented when handling 4-(6-Methoxynaphthalen-2-yl)pentan-2-one in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., acyl chlorides) .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous waste disposal .

What strategies can mitigate challenges in achieving high enantiomeric purity during asymmetric synthesis of related naphthalenyl ketones?

Q. Advanced

- Chiral auxiliaries : Employ Evans oxazolidinones to induce stereochemistry during acylation, followed by auxiliary removal .

- Catalytic asymmetric catalysis : Use Jacobsen’s thiourea catalysts for kinetic resolution of racemic mixtures .

- Chromatographic separation : Optimize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。